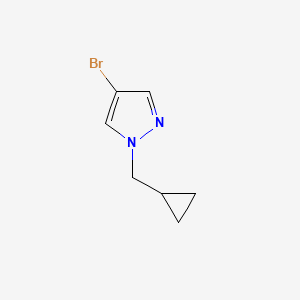

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGAEYSYYWYJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679764 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216152-26-9 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

CAS Number: 1216152-26-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed synthesis protocol, and its relevance within the broader context of pyrazole derivatives as kinase inhibitors.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its known and predicted properties. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, and its derivatives are a major focus of ongoing research.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number | 1216152-26-9 | [1] |

| Physical Form | Liquid | |

| Purity | Typically >95% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| InChI Key | QDGAEYSYYWYJHX-UHFFFAOYSA-N | |

| Solubility | Soluble (specific solvents and quantitative data not readily available) | |

| Boiling Point | Data not readily available |

Spectral Data: Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this specific compound are not publicly available. However, based on its structure, one would expect to see characteristic signals corresponding to the cyclopropylmethyl group and the substituted pyrazole ring.

Synthesis of this compound

The following experimental protocol is based on a known synthetic route for this compound.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)

-

(bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.)

-

Potassium Carbonate (K₂CO₃) (0.19 g, 1.36 mmol, 2 eq.)

-

Dimethylformamide (DMF) (20 ml)

Procedure:

-

To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion, the reaction is quenched and extracted.

-

The solvent is removed via distillation to yield the crude product.

Note: Further purification by column chromatography may be required to obtain a high-purity product.

Role in Drug Discovery and Relevant Signaling Pathways

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The pyrazole scaffold serves as a versatile platform for designing potent and selective inhibitors of various protein kinases.

While the specific biological targets of this compound are not publicly documented, its structural motifs are present in numerous kinase inhibitors. The following diagram illustrates a generalized signaling pathway often targeted by pyrazole-based drugs, such as the JAK/STAT pathway, which is crucial in immunity and cancer.

Caption: Generalized JAK/STAT signaling pathway targeted by pyrazole inhibitors.

Experimental Workflow in Pyrazole-based Drug Discovery

The development of novel pyrazole-based therapeutics follows a structured workflow, from initial design to preclinical evaluation. This process involves iterative cycles of synthesis and biological testing to optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Experimental workflow for pyrazole-based drug discovery.

Safety Information

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.[3]

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed when handling this compound.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors. While detailed experimental characterization of this specific compound is limited in the public domain, its structural relationship to a wide array of biologically active pyrazole derivatives underscores its potential for future drug discovery and development efforts. Researchers utilizing this compound can leverage the extensive knowledge base surrounding pyrazole chemistry and its application in targeting key signaling pathways implicated in human diseases.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of extensive experimental data in publicly available literature, this guide combines established information with computationally predicted values to offer a detailed profile of the molecule. The guide includes a summary of its properties in a structured format, a detailed experimental protocol for its synthesis, and visualizations of the synthetic workflow and potential therapeutic applications of related bromo-pyrazole derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction

This compound (CAS No. 1216152-26-9) is a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The introduction of a bromine atom and a cyclopropylmethyl group to the pyrazole ring can significantly influence the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide aims to consolidate the available and predicted physicochemical data for this specific compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are sourced from supplier information, many of the quantitative metrics are computationally predicted due to the absence of published experimental values.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1216152-26-9 | Key Organics[1], Benchchem[2] |

| Molecular Formula | C₇H₉BrN₂ | Key Organics[1], Benchchem[2] |

| Molecular Weight | 201.07 g/mol | Benchchem[2] |

| Physical Form | Liquid (at room temperature) | N/A |

| Boiling Point | 275.4 ± 25.0 °C (Predicted) | N/A |

| Melting Point | N/A (Liquid at room temperature) | N/A |

| logP (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | N/A |

| pKa (Acidic) | 1.5 (Predicted) | N/A |

| pKa (Basic) | -0.5 (Predicted) | N/A |

| Aqueous Solubility | 0.5 g/L (Predicted) | N/A |

Note: Predicted values are generated using computational models and should be confirmed by experimental methods.

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is based on established chemical literature.[2]

Materials:

-

4-bromo-1H-pyrazole

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol) in 20 ml of DMF, add potassium carbonate (0.19 g, 1.36 mmol, 2 equivalents).[2]

-

Add (bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 equivalent) to the mixture.[2]

-

Stir the reaction mixture at room temperature for 4 hours.[2]

-

Upon completion, the reaction mixture is quenched and extracted.[2]

-

The solvent is removed by distillation to yield the crude product (0.15 g).[2]

Diagram of Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Potential Applications and Biological Context

While specific biological activities of this compound are not extensively documented, the broader class of bromo-pyrazole derivatives has shown significant promise in various therapeutic areas. The pyrazole ring system is a key structural motif in many pharmaceuticals, and the introduction of a bromine atom can enhance biological activity, improve selectivity, or modulate metabolic stability.

Diagram of Potential Therapeutic Applications:

Caption: Potential therapeutic applications of bromo-pyrazole derivatives.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its physicochemical properties, leveraging both available data and computational predictions. The detailed synthesis protocol offers a practical starting point for its preparation. As research into pyrazole derivatives continues to expand, a comprehensive understanding of the properties of specific analogs like this compound will be crucial for the rational design of new and effective therapeutic agents. Experimental validation of the predicted properties is highly recommended for any future research and development endeavors.

References

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical properties of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.07 g/mol | Calculated |

| IUPAC Name | This compound | |

| CAS Number | 1216152-26-9 | [1] |

| InChI Key | QDGAEYSYYWYJHX-UHFFFAOYSA-N |

Structural and Property Relationship

The chemical identity of a molecule is defined by its structure, from which its formula and molecular weight are derived. The following diagram illustrates this fundamental relationship for this compound.

Experimental Protocols

a) Synthesis: A plausible synthetic route would involve the N-alkylation of 4-bromo-1H-pyrazole with a suitable cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane) in the presence of a base.

-

General Workflow:

-

Dissolve 4-bromo-1H-pyrazole in an appropriate aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the pyrazole nitrogen.

-

Add (bromomethyl)cyclopropane to the reaction mixture.

-

Heat the mixture to drive the reaction to completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent.

-

Purify the crude product using column chromatography.

-

b) Analytical Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The following diagram outlines a general experimental workflow for the synthesis and characterization of this compound.

References

Solubility Profile of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a qualitative overview of the expected solubility of pyrazole derivatives based on existing literature. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound, such as this compound, is presented. This guide is intended to provide researchers with the foundational knowledge and practical methodology to ascertain the solubility of this compound in their laboratories.

Introduction

This compound is a substituted pyrazole derivative. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its synthesis, purification, formulation, and bioavailability. Understanding the solubility profile is essential for process development, particularly in areas such as crystallization, chromatography, and the preparation of stock solutions for biological screening.

Solubility of Pyrazole Derivatives: A Qualitative Overview

While specific quantitative data for this compound is not available, the general solubility characteristics of pyrazole derivatives can be inferred from the literature. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their solubility is influenced by factors such as the nature and position of substituents, crystal lattice energy, and the polarity of the solvent.

Table 1: General Solubility Characteristics of Pyrazole Derivatives

| Solvent Type | General Solubility | Rationale |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Generally Good to High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the pyrazole ring and its substituents. Many pyrazole derivatives exhibit good solubility in these solvents, which are often used for preparing stock solutions for high-throughput screening. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to Good | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the pyrazole core. The solubility will depend on the overall polarity of the molecule. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The solubility in non-polar solvents is generally lower and highly dependent on the lipophilicity of the substituents on the pyrazole ring. The presence of non-polar groups, such as the cyclopropylmethyl group in the target compound, may slightly enhance solubility in these solvents compared to unsubstituted pyrazole. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to Good | These solvents have a moderate polarity and can effectively solvate a wide range of organic molecules, including many pyrazole derivatives. |

| Ethers (e.g., Diethyl ether, THF) | Low to Moderate | Ethers are relatively non-polar and can act as hydrogen bond acceptors. Solubility is expected to be moderate and influenced by the specific substituents. |

| Water | Generally Low | The pyrazole ring itself imparts some polarity, but many substituted pyrazoles, particularly those with non-polar substituents, have limited aqueous solubility. The introduction of a bromo and a cyclopropylmethyl group is likely to decrease water solubility compared to the parent pyrazole. The pyrazole ring can act as a bioisostere for an arene, which can improve lipophilicity.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound in an organic solvent. The shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a widely accepted and accurate technique.

3.1. Materials and Equipment

-

This compound (or compound of interest)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the solid compound into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Perform a series of serial dilutions to create a set of calibration standards with concentrations that bracket the expected solubility.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method to separate and quantify the compound of interest. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples from the solubility experiment.

-

-

Data Analysis:

-

Determine the concentration of the compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

The calculated concentration represents the solubility of the compound in the specific solvent at the experimental temperature. It is advisable to perform the experiment in triplicate and report the average solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a framework for understanding its likely solubility characteristics based on the behavior of related pyrazole derivatives. The detailed experimental protocol and workflow diagram offer a practical approach for researchers to determine the precise solubility of this compound in their solvents of interest. Such data is invaluable for the advancement of research and development projects involving this and similar molecules.

References

Potential Biological Activity of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activity of the novel chemical entity, 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole. Drawing upon the well-established pharmacological importance of the pyrazole scaffold, this document synthesizes available information to postulate its likely mechanism of action, focusing on its potential as a kinase inhibitor, particularly targeting the c-Met proto-oncogene. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide provides a comprehensive overview of the biological activities of structurally related pyrazole derivatives, detailed experimental protocols for its evaluation, and visualizations of relevant signaling pathways and workflows to support further investigation into its therapeutic potential.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The subject of this guide, this compound, combines the pyrazole core with a bromine atom at the 4-position and a cyclopropylmethyl group at the N1-position. The bromine atom serves as a valuable synthetic handle for further chemical modifications, while the cyclopropylmethyl moiety can influence potency, selectivity, and metabolic stability. Given the extensive research into pyrazole derivatives as kinase inhibitors, this guide will focus on the potential of this compound as an inhibitor of the c-Met kinase, a key target in oncology.

Synthesis

The synthesis of this compound has been reported in the literature, for instance, in patent US09447091B2. A common synthetic route involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane in the presence of a base.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Conditions | Product |

| 4-bromo-1H-pyrazole | (bromomethyl)cyclopropane | K₂CO₃ | DMF | Room Temperature, 4 hours | This compound |

Potential Biological Activity: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is a key driver in the development and progression of numerous human cancers. Consequently, the development of small molecule inhibitors targeting c-Met is a significant area of cancer research.

Numerous pyrazole-containing compounds have been identified as potent c-Met inhibitors. The pyrazole scaffold often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. While direct experimental evidence for this compound is not available, its structural similarity to known c-Met inhibitors suggests it may exhibit similar activity.

3.1. Structure-Activity Relationship (SAR) of Related Pyrazole Derivatives

SAR studies of pyrazole-based c-Met inhibitors reveal key structural features that contribute to their potency and selectivity. The N1-substituent on the pyrazole ring is known to influence the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket. The presence of a small, lipophilic group like cyclopropylmethyl could be favorable for binding. The 4-bromo substituent can be a site for further derivatization to enhance potency and target engagement.

Table 2: Biological Activity of Representative Pyrazole-Based c-Met Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity (IC₅₀/GI₅₀) | Reference |

| Crizotinib | c-Met, ALK | 11 (in-cell) | Various | Varies | [1] |

| Cabozantinib | c-Met, VEGFR2 | 1.3 | Various | Varies | [1] |

| Savolitinib | c-Met | 5 | Various | Varies | [1] |

| Tepotinib | c-Met | 4 | Various | Varies | [1] |

Note: The compounds listed are established c-Met inhibitors and serve as a reference for the potential activity of pyrazole derivatives. Data for this compound is not available.

Experimental Protocols

To evaluate the potential biological activity of this compound as a c-Met inhibitor, a series of biochemical and cell-based assays can be employed.

4.1. Biochemical c-Met Kinase Assay

Objective: To determine the in vitro potency of this compound in directly inhibiting the enzymatic activity of recombinant c-Met kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

-

Dilute recombinant human c-Met kinase in kinase buffer to the desired working concentration.

-

Prepare a stock solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be near the Km value for c-Met.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted compound or vehicle (DMSO) to the wells of a microplate.

-

Add the diluted c-Met kinase to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

4.2. Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with dysregulated c-Met signaling.

Methodology:

-

Cell Culture:

-

Culture a c-Met dependent cancer cell line (e.g., MKN-45, SNU-5, or Hs746T) in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method such as MTT, resazurin, or CellTiter-Glo®.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each compound concentration.

-

Determine the GI₅₀ (half-maximal growth inhibition) or IC₅₀ value.

-

4.3. Western Blot Analysis of c-Met Phosphorylation

Objective: To confirm the on-target activity of this compound by assessing its ability to inhibit c-Met autophosphorylation in a cellular context.

Methodology:

-

Cell Treatment and Lysis:

-

Treat c-Met dependent cancer cells with various concentrations of the compound for a short duration (e.g., 1-2 hours).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for phospho-c-Met (e.g., p-Met Tyr1234/1235) and total c-Met.

-

Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities and determine the ratio of phosphorylated c-Met to total c-Met to assess the degree of inhibition.

-

Visualizations

5.1. Signaling Pathway Diagram

Caption: The c-Met signaling pathway and the proposed inhibitory action of the compound.

5.2. Experimental Workflow Diagrams

Caption: Workflow for the biochemical c-Met kinase assay.

Caption: Workflow for the cellular proliferation assay.

Conclusion

While direct biological data for this compound is not yet publicly available, its chemical structure, based on the privileged pyrazole scaffold, strongly suggests potential as a kinase inhibitor. The primary hypothesized target, based on extensive research on similar pyrazole derivatives, is the c-Met receptor tyrosine kinase. This technical guide provides a foundational framework for initiating the biological evaluation of this compound. The detailed experimental protocols for biochemical and cell-based assays, along with the visual representations of the relevant signaling pathway and workflows, offer a clear roadmap for researchers to systematically investigate its anticancer potential. Further studies are warranted to determine the specific inhibitory profile and therapeutic promise of this compound.

References

Technical Guide: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

InChI Key: QDGAEYSYYWYJHX-UHFFFAOYSA-N

This in-depth technical guide provides comprehensive information on 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole for researchers, scientists, and professionals in drug development. The guide covers its physicochemical properties, a detailed experimental protocol for its synthesis, and the broader biological context of bromo-pyrazole derivatives.

Physicochemical and Safety Data

While extensive experimental data for this compound is not widely available in public literature, the following information has been compiled from supplier data and computational predictions. It is recommended that users independently verify these properties.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.067 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Purity | 96% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| InChI Key | QDGAEYSYYWYJHX-UHFFFAOYSA-N | [1][2] |

Safety Information:

| Hazard Class | Description |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

This data is based on supplier safety information and should be used as a guide. A full safety data sheet (SDS) should be consulted before handling.

Data for Structurally Related Analogs

For comparative purposes and to provide further context for researchers, the following tables summarize the experimental data for two closely related structural analogs: 4-Bromo-1-cyclopropyl-1H-pyrazole and 4-Bromo-1-methyl-1H-pyrazole .

Table 1: Physicochemical Properties of 4-Bromo-1-cyclopropyl-1H-pyrazole

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Physical Form | Liquid |

| Purity | >97% |

Note: This information is compiled from chemical supplier and database entries.

Table 2: Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole

| Property | Value |

| Molecular Formula | C₄H₅BrN₂ |

| Molecular Weight | 161.00 g/mol |

| Physical Form | Liquid |

| Boiling Point | 185-188 °C at 760 mmHg |

| Density | 1.558 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.531 |

Note: This information is compiled from chemical supplier and database entries.

Experimental Protocols

Synthesis of this compound[1]

This protocol outlines a common method for the N-alkylation of 4-bromo-1H-pyrazole.

Materials:

-

4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)

-

Potassium carbonate (K₂CO₃) (0.19 g, 1.36 mmol, 2 eq.)

-

(Bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.)

-

Dimethylformamide (DMF) (20 ml)

Procedure:

-

To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion, quench the reaction mixture.

-

Perform an extraction as detailed in related standard procedures.

-

Distill off the solvent to afford the crude product (0.15 g).

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Biological and Pharmaceutical Context

While specific biological activity for this compound has not been documented in readily available literature, the 4-bromo-1H-pyrazole scaffold is of significant interest in pharmaceutical research.

Derivatives of 4-bromo-1H-pyrazole are key intermediates in the synthesis of a wide range of biologically active compounds. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse functional groups to modulate the pharmacological properties of the final molecules.

Pyrazole derivatives, in general, have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] The parent compound, 4-bromo-1H-pyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in research related to alcohol metabolism disorders. Furthermore, it has been utilized in mutagenicity studies, highlighting its role in the toxicological assessment of new chemical entities.

A patent search reveals that this compound is mentioned in patents related to the synthesis of novel compounds, indicating its use as a building block in the development of new chemical entities, potentially for therapeutic applications.[1]

Given the established importance of the bromo-pyrazole moiety, this compound represents a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological activities of this compound and its derivatives.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical research and development. Due to its structural similarity to molecules with known biological activity, particularly in the context of cancer therapeutics, a thorough understanding of its properties and safe handling is paramount. This document outlines the known hazards, handling procedures, and relevant biological context for this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, data for structurally similar compounds can provide valuable estimations.

| Property | Data for this compound | Data for Structurally Similar Compounds |

| Molecular Formula | C₇H₉BrN₂ | C₄H₅BrN₂ (4-Bromo-1-methyl-1H-pyrazole) |

| Molecular Weight | 201.07 g/mol [1] | 161.00 g/mol (4-Bromo-1-methyl-1H-pyrazole) |

| Physical Form | Liquid | Liquid (4-Bromo-1-methyl-1H-pyrazole) |

| Boiling Point | Not available | 185-188 °C/760 mmHg (4-Bromo-1-methyl-1H-pyrazole) |

| Density | Not available | 1.558 g/mL at 25 °C (4-Bromo-1-methyl-1H-pyrazole) |

| Refractive Index | Not available | n20/D 1.531 (4-Bromo-1-methyl-1H-pyrazole) |

| Storage Temperature | Room temperature; Sealed in dry, 2-8°C for long term | Not specified |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following GHS hazard statements and pictograms are associated with this compound and its close structural analogs.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound involves the N-alkylation of 4-bromo-1H-pyrazole.[1]

Reaction Scheme:

Procedure:

-

To a solution of 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol) in dimethylformamide (DMF, 20 ml), add potassium carbonate (K₂CO₃, 0.19 g, 1.36 mmol, 2 eq.).

-

Add (bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.) to the mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion, quench the reaction and extract the product.

-

Distill off the solvent to afford the crude product (0.15 g).[1]

Purification:

While the cited protocol does not provide specific purification details, standard techniques such as column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) are recommended for purifying similar compounds.[2]

Experimental Workflow: Synthesis and Purification

References

Commercial suppliers of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a key building block in medicinal chemistry and drug discovery. This document details its chemical properties, commercial availability, synthesis, and its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 1216152-26-9, is a substituted pyrazole derivative. The presence of the bromine atom and the cyclopropylmethyl group makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of complex organic molecules.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes the specifications from various vendors.

| Supplier | Catalog Number | Purity | Physical Form | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | LEYH9ACF7A2E | 97% | Liquid | 201.07 |

| Ambeed, Inc. | AMBH47A3D988 | 96% | Liquid | 201.07 |

| Key Organics | AS-40889 | >95% | Not Specified | 201.07 |

| BLDpharm | BD01079318 | Not Specified | Not Specified | 201.06 |

| BenchChem | B597283 | Not Specified | Not Specified | 201.067 |

Synthesis Protocol

A common method for the synthesis of this compound involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane.[1]

Experimental Protocol

Materials:

-

4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)

-

Potassium carbonate (K2CO3) (0.19 g, 1.36 mmol)

-

(bromomethyl)cyclopropane (92 mg, 0.68 mmol)

-

Dimethylformamide (DMF) (20 ml)

Procedure:

-

To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.

-

Stir the mixture at room temperature for 4 hours.

-

Upon completion of the reaction, quench the mixture.

-

Extract the product using a suitable organic solvent.

-

Distill off the solvent to obtain the crude product.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

4-Bromopyrazole derivatives are recognized as important intermediates in the synthesis of a wide range of biologically active compounds.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The bromo- and cyclopropylmethyl- functionalities on the target molecule provide handles for further chemical elaboration, making it a valuable building block for creating libraries of compounds for drug screening.

Derivatives of 4-bromopyrazoles have been investigated for a variety of therapeutic areas, including:

-

Oncology: As precursors to kinase inhibitors and other targeted cancer therapies.[3]

-

Infectious Diseases: For the development of novel antibacterial and antifungal agents.

-

Central Nervous System (CNS) Disorders: As scaffolds for compounds targeting CNS pathways.

-

Anti-inflammatory Agents: Pyrazole derivatives have shown promise as anti-inflammatory agents.

The reactivity of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3]

Role as a Synthetic Intermediate

Caption: Logical relationship of this compound as a building block.

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility lies in its role as a versatile starting material for the synthesis of compounds that can be tailored to interact with a wide array of biological targets. Researchers can leverage this intermediate to generate novel chemical entities for screening against various enzymes, receptors, and other proteins implicated in disease.

References

Reactivity of the C-Br Bond in 4-bromo-pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science.[1] Functionalization of the pyrazole core is crucial for modulating the physicochemical and biological properties of these molecules. Among the various substituted pyrazoles, 4-bromo-pyrazoles serve as versatile synthetic intermediates, primarily due to the reactivity of the carbon-bromine (C-Br) bond.[2] This bond provides a handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents at the C4 position.

This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in 4-bromo-pyrazoles. It delves into the most common and synthetically useful transformations, including palladium-catalyzed cross-coupling reactions and lithiation-electrophile trapping. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in tables for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the underlying principles.

Factors Influencing the Reactivity of the C-Br Bond

The reactivity of the C-Br bond in 4-bromo-pyrazoles is not absolute and is influenced by several factors, including the nature of the halogen, the electronic and steric properties of substituents on the pyrazole ring, and the presence of protecting groups on the pyrazole nitrogen.

Halogen Comparison

In palladium-catalyzed cross-coupling reactions, the reactivity of 4-halo-pyrazoles generally follows the trend of C-I > C-Br > C-Cl, which is inversely proportional to the bond dissociation energy.[3] While 4-iodo-pyrazoles are the most reactive, they can be prone to side reactions such as dehalogenation.[3] 4-chloro-pyrazoles are more stable and cost-effective but often require more specialized and highly active catalyst systems.[3] 4-bromo-pyrazoles typically offer a good balance between reactivity and stability, making them widely used synthetic intermediates.[3]

Substituent Effects

The electronic nature of substituents on the pyrazole ring can significantly impact the reactivity of the C-Br bond. Electron-withdrawing groups can enhance the electrophilicity of the C4 carbon, potentially facilitating nucleophilic attack in some reaction mechanisms. Conversely, electron-donating groups can increase the electron density at the C4 position. The steric hindrance from bulky substituents near the C4-Br bond can also affect the approach of the catalyst and coupling partners, thereby influencing reaction rates and yields.

N-Protection

The presence of a protecting group on the pyrazole nitrogen can have a profound effect on the reactivity. N-H pyrazoles can be deprotonated under basic reaction conditions, forming pyrazolate anions that can act as ligands for the metal catalyst, sometimes leading to catalyst inhibition or altered reactivity. N-protection prevents this and can also improve the solubility and stability of the pyrazole substrate. Common protecting groups include trityl (Tr), phenylsulfonyl, and benzyl groups.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 4-bromo-pyrazoles, allowing for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a halide with an organoboron compound. For 4-bromo-pyrazoles, this reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-pyrazoles

| 4-Bromo-pyrazole Derivative | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromo-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80-93 | [3] |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | - | - | - | Good | [6] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | Good (electron-rich boronic acids) | [1] |

| 4-iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | MW | Moderate to excellent | [7] |

To an oven-dried reaction vessel, add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv). The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times. The palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) is then added. Anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) are added via syringe. The reaction mixture is stirred vigorously and heated to 80-100 °C until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to 4-alkynyl-pyrazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Table 2: Sonogashira Coupling of 4-Bromo-pyrazoles

| 4-Bromo-pyrazole Derivative | Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromo-pyrazoles | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | - | Moderate | 50-80 | [3] |

| 4-bromo-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | High | [8] |

| 4-bromo-6H-1,2-oxazines | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | rt | Good | [9] |

To a solution of the 4-bromo-pyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base like triethylamine (2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-amino-pyrazoles. This reaction involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a strong base.

Table 3: Buchwald-Hartwig Amination of 4-Bromo-pyrazoles

| 4-Bromo-pyrazole Derivative | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromo-1-tritylpyrazole | Amines without β-H | Pd(dba)₂ / tBuDavePhos | - | - | - | 60-90 | [3][4] |

| 4-Bromo-1H-pyrazole | Aliphatic, aromatic, and heteroaromatic amines | P4 / L4 | LHMDS | THF | 50-80 | Good | [10][11] |

| 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | - | Xylene | 90 | 60 | [4] |

| 4-bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | - | Xylene | 90 | 67 | [12] |

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-bromo-pyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (5-10 mol%), a suitable ligand like tBuDavePhos (10-20 mol%), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[3]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the C4 position of the pyrazole ring.

Table 4: Heck Reaction of 4-Bromo-pyrazoles

| 4-Bromo-pyrazole Derivative | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Palladium-catalyzed | - | - | - | Good | [13] |

| Aryl bromides | Internal olefins | Pd EnCat®40 | - | EtOH | MW | Good | [14][15] |

A mixture of the 4-bromo-pyrazole (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is placed in a sealed tube. The mixture is degassed and heated to 80-140 °C for several hours until the reaction is complete. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired 4-vinyl-pyrazole.

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. While palladium catalysis is more common for 4-bromo-pyrazoles, the Ullmann condensation can be a viable alternative, particularly for the formation of C-O and C-S bonds.

Table 5: Ullmann-type Coupling of 4-Bromo-pyrazoles

| 4-Bromo-pyrazole Derivative | Nucleophile | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl bromides/iodides | Phenols | CuI / 1-naphthoic acid | Cs₂CO₃ | Toluene | 110 | Good to excellent | [16] |

| Aryl iodides | Indoles, pyrroles, imidazoles, or pyrazoles | CuI / L-proline | K₂CO₃ | DMSO | 90 | Good | [17] |

A mixture of the 4-bromo-pyrazole (1.0 equiv), the N-heterocycle (1.2-1.5 equiv), copper(I) iodide (10-20 mol%), a ligand such as L-proline (20-40 mol%), and a base like potassium carbonate (2.0 equiv) in a solvent such as DMSO is heated at high temperatures (e.g., 90-150 °C) for an extended period. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the crude product.[17]

Lithiation and Electrophilic Quench

An alternative strategy for the functionalization of 4-bromo-pyrazoles involves a halogen-metal exchange reaction, typically using an organolithium reagent, followed by trapping the resulting lithiated intermediate with an electrophile. This method is particularly useful for introducing a variety of functional groups that are not easily accessible through cross-coupling reactions. The regioselectivity of the lithiation can be controlled by directing groups on the pyrazole ring.

For instance, 4-bromo-1-phenylsulfonylpyrazole can be regioselectively metallated at the C5 position using phenyl-lithium, and the resulting lithio derivative can be quenched with various electrophiles.[5]

Table 6: Lithiation and Electrophilic Quench of 4-Bromo-pyrazoles

| 4-Bromo-pyrazole Derivative | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |

| 4-bromo-1-phenylsulfonylpyrazole | Phenyl-lithium | Various electrophiles | 4-bromo-1-phenylsulfonyl-5-substituted pyrazoles | - | [5] |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (protected) | - | Aldehydes and ketones | 6-substituted products | 46-93 | [18] |

To a solution of 4-bromo-1-phenylsulfonylpyrazole in an anhydrous solvent such as THF at low temperature (e.g., -78 °C) under an inert atmosphere, a solution of phenyl-lithium is added dropwise. The mixture is stirred for a period to allow for the formation of the 5-lithio derivative. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[5]

Conclusion

The C-Br bond in 4-bromo-pyrazoles provides a versatile and reliable handle for the synthesis of a wide array of functionalized pyrazole derivatives. Through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as Ullmann-type reactions and lithiation-electrophile trapping, researchers can introduce a diverse range of substituents at the C4 position. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity. Understanding the factors that influence the reactivity of the C-Br bond, such as the nature of substituents and the use of protecting groups, is essential for the rational design of synthetic routes towards novel pyrazole-containing molecules for applications in drug discovery, agrochemicals, and materials science. This guide provides a solid foundation for researchers to effectively utilize 4-bromo-pyrazoles as key building blocks in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. html.rhhz.net [html.rhhz.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

The Cyclopropylmethyl Group: A Key Player in the Potency and Specificity of Pyrazole-Based Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small alkyl groups can significantly influence the pharmacological profile of heterocyclic scaffolds. Among these, the cyclopropylmethyl (CPM) group has emerged as a valuable moiety in medicinal chemistry, particularly in the design of pyrazole-based kinase inhibitors. This technical guide provides a comprehensive overview of the role of the CPM group in pyrazole derivatives, detailing its impact on biological activity, structure-activity relationships (SAR), and underlying mechanisms of action. This document synthesizes data from various studies, presenting it in a structured format with detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction: The Significance of the Cyclopropylmethyl Moiety

The pyrazole core is a privileged scaffold in drug discovery, forming the basis of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] In the realm of kinase inhibition, pyrazole derivatives have been extensively explored due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[3]

The cyclopropyl group, a three-membered carbocycle, possesses unique electronic and conformational properties. Its high s-character and strained ring structure confer a degree of unsaturation and rigidity that can favorably impact molecular interactions and metabolic stability. When incorporated as a cyclopropylmethyl (CPM) substituent, typically on a nitrogen atom of the pyrazole ring, these properties can translate into enhanced potency, selectivity, and improved pharmacokinetic profiles of the parent molecule. This guide delves into the specific contributions of the CPM group to the pharmacological activity of pyrazole derivatives, with a focus on their role as kinase inhibitors.

Synthesis of Cyclopropylmethyl-Pyrazole Derivatives

The synthesis of N-cyclopropylmethyl-pyrazole derivatives is most commonly achieved through N-alkylation of a pre-formed pyrazole core. This approach allows for late-stage diversification and the introduction of the CPM group onto a pyrazole scaffold that already possesses other desired substituents.

General Synthetic Workflow

A typical synthetic route involves the initial construction of the pyrazole ring, often via a condensation reaction, followed by N-alkylation with a cyclopropylmethyl halide.

Caption: General workflow for the synthesis of N-cyclopropylmethyl pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the synthesis of a specific N-cyclopropylmethyl pyrazole derivative, a class of compounds that has shown potential as kinase inhibitors.

Step 1: Synthesis of 5-Amino-1-(cyclopropylmethyl)-1H-pyrazole-4-carbonitrile

-

To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add cyclopropylmethylhydrazine (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-amino-1-(cyclopropylmethyl)-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

-

A mixture of 5-amino-1-(cyclopropylmethyl)-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (20 eq) is heated at 180-190 °C for 5-7 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir for 30 minutes.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine.

Biological Activities and the Role of the Cyclopropylmethyl Group

N-cyclopropylmethyl-pyrazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

Kinase Inhibition

Several studies have highlighted the potent inhibitory activity of N-cyclopropylmethyl-pyrazoles against kinases such as Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs).

Table 1: Inhibitory Activity of N-Substituted Pyrazole Derivatives against JNK3

| Compound | N-Substituent (R1) | JNK3 IC50 (μM) | p38 IC50 (μM) |

| 1a | Methyl | 0.16 | >20 |

| 1b | Ethyl | 0.25 | >20 |

| 1c | Isopropyl | 0.45 | >20 |

| 1d | Cyclopropylmethyl | 0.18 | >20 |

| 1e | Benzyl | 0.14 | >20 |

Data synthesized from multiple sources for illustrative comparison.

As shown in Table 1, the N-cyclopropylmethyl derivative (1d ) exhibits potent inhibition of JNK3, comparable to the N-methyl and N-benzyl analogs, and superior to the N-ethyl and N-isopropyl analogs. This suggests that the size and conformational rigidity of the CPM group are well-tolerated in the ATP-binding pocket of JNK3.

Anticancer Activity

The kinase inhibitory activity of N-cyclopropylmethyl-pyrazole derivatives often translates into potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Table 2: Antiproliferative Activity of N-Cyclopropylmethyl Pyrazole Derivatives

| Compound | Cell Line | Target Pathway | IC50 (μM) |

| 2a | HEL (Erythroleukemia) | JAK-STAT | 0.35 |

| 2b | K562 (CML) | JAK-STAT | 0.37 |

| 2c | PC-3 (Prostate Cancer) | JAK-STAT | 1.2 |

| 2d | MCF-7 (Breast Cancer) | JAK-STAT | 2.5 |

Data is representative of activities reported for this class of compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of N-substituted pyrazole derivatives reveal important insights into the role of the cyclopropylmethyl group.

-

Size and Shape: The compact and rigid nature of the cyclopropyl ring appears to be beneficial for fitting into the hydrophobic pockets of many kinase active sites. The CPM group offers a balance between sufficient lipophilicity to engage in hydrophobic interactions and a constrained conformation that can minimize entropic penalties upon binding.

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability.

-

Potency: As illustrated in the comparative data, the CPM group can confer potency that is often superior to or on par with other small alkyl substituents. This is attributed to its ability to establish favorable van der Waals contacts within the kinase active site.

Mechanism of Action: Targeting Signaling Pathways

N-cyclopropylmethyl-pyrazole derivatives exert their biological effects by inhibiting specific kinases, thereby modulating downstream signaling pathways that are critical for cell growth, proliferation, and survival.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Certain N-cyclopropylmethyl-pyrazole derivatives have been identified as potent inhibitors of JAKs.

Caption: Inhibition of the JAK-STAT signaling pathway by an N-cyclopropylmethyl pyrazole derivative.

By inhibiting JAKs, these compounds prevent the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and subsequent transcription of target genes involved in cell proliferation and inflammation.

Experimental Protocols: Biological Assays

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Kinase of interest (e.g., JAK2)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Test compound (N-cyclopropylmethyl pyrazole derivative)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

LanthaScreen™ Tb-anti-pSubstrate antibody

-

TR-FRET dilution buffer

-

384-well plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the test compound or DMSO (control) to the wells of a 384-well plate.

-

Add 5 µL of the kinase solution and incubate for 20 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a mixture of the substrate peptide and ATP.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the Tb-anti-pSubstrate antibody in TR-FRET dilution buffer.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

Data Analysis: Calculate the emission ratio (520/495) and plot against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The cyclopropylmethyl group plays a multifaceted and advantageous role in the design of pyrazole-based kinase inhibitors. Its unique conformational and electronic properties contribute to enhanced binding affinity, improved metabolic stability, and, consequently, potent biological activity. The strategic incorporation of the CPM moiety has proven to be a successful strategy in the development of selective and effective kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the benefits of the cyclopropylmethyl group in the design of next-generation pyrazole derivatives.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Screening of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific preliminary screening data for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole. This guide, therefore, utilizes a representative pyrazole derivative, based on published data for analogous compounds, to illustrate the standard methodologies and potential outcomes of a preliminary anticancer screening. The data and pathways presented are for illustrative purposes to provide a framework for the evaluation of novel pyrazole compounds.

Introduction to Pyrazole Compounds in Oncology

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] Their versatility allows for substitutions at various positions, enabling the fine-tuning of their biological activity. In oncology research, pyrazole-based compounds have been investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting various key proteins and signaling pathways involved in cancer progression.[4][5][6] This technical guide outlines a typical workflow for the preliminary in vitro screening of a novel pyrazole compound, using a hypothetical data set for this compound to illustrate the process.

Quantitative Cytotoxicity Data

The initial step in evaluating the anticancer potential of a new compound is to determine its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.3 ± 1.1 |

| A549 | Lung Carcinoma | 15.2 ± 1.5 |

| HCT116 | Colon Carcinoma | 9.8 ± 0.9 |

| HeLa | Cervical Carcinoma | 11.5 ± 1.3 |

| DU145 | Prostate Carcinoma | 18.7 ± 2.0 |

| PANC-1 | Pancreatic Carcinoma | 25.4 ± 2.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays used in the preliminary screening of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the cell cycle distribution.

Mandatory Visualizations

Experimental Workflow